Bienvenue dans la boutique en ligne BenchChem!

CBL0137

p53 Activation NF-kappaB Inhibition EC50

CBL0137 (CAS 1197996-80-7) is a second-generation curaxin optimized for superior metabolic stability and CNS penetration. It uniquely targets the FACT complex, simultaneously activating p53 and suppressing NF-κB. This compound is essential for research overcoming TMZ resistance in glioblastoma and synergizing with HDAC inhibitors in KMT2A-rearranged leukemias. Its validated blood-brain barrier permeability and radiosensitization profile make it an irreplaceable tool for preclinical oncology studies, delivering predictable PK and robust in vivo efficacy unattainable with older analogs.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
CAS No. 1197996-80-7
Cat. No. B606513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBL0137
CAS1197996-80-7
SynonymsCBL0137;  CBL-0137;  CBL 0137;  CBLC137;  CBLC-137;  CBLC 137;  Curaxin 137.
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C
InChIInChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3
InChIKeyJKCSODVERGVDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBL0137 (1197996-80-7) Compound Baseline: Procurement and Research Overview


CBL0137 (CAS 1197996-80-7), also known as Curaxin-137 or CBLC137, is a second-generation, metabolically stable small molecule curaxin . It functions as an inhibitor of the histone chaperone complex, Facilitates Chromatin Transcription (FACT), leading to the simultaneous activation of the tumor suppressor p53 and suppression of the pro-survival NF-κB pathway [1]. This distinct mechanism of action results in anti-tumor activity across a broad range of preclinical cancer models, including those resistant to standard chemotherapies, and has supported its advancement into multiple Phase I/II clinical trials for both adult and pediatric solid tumors and hematological malignancies [2].

Why CBL0137 (1197996-80-7) Cannot Be Replaced by Another Generic Curaxin or FACT Inhibitor


The assumption that other curaxin analogs or generic FACT inhibitors can substitute for CBL0137 is invalid due to its distinct molecular design and resulting pharmacological profile. As a second-generation curaxin, CBL0137 was specifically optimized for enhanced metabolic stability, which translates to a predictable and favorable pharmacokinetic (PK) profile observed in preclinical and clinical studies [1]. This stability is a key differentiator from first-generation curaxins and is critical for achieving sustained in vivo exposure and therapeutic effect. Furthermore, CBL0137's unique physicochemical properties allow it to penetrate the blood-brain barrier (BBB) and accumulate in central nervous system (CNS) tumors, a trait not inherent to the class but specific to this compound [2]. Substitution with an unoptimized analog would risk introducing variability in key attributes like target engagement, bioavailability, and CNS penetration, thereby compromising experimental reproducibility and the validity of any study using this well-characterized clinical-stage drug candidate.

CBL0137 (1197996-80-7) Technical Evidence: Quantified Differentiation vs. Key Comparators


Quantified In Vitro Potency: Direct Comparison of CBL0137 p53 and NF-κB Modulation

CBL0137 demonstrates a specific dual-modulatory effect by activating the p53 pathway and inhibiting the NF-κB pathway. This is quantified by EC50 values from cell-based reporter assays. While this is a class effect for curaxins, CBL0137's potency is defined and serves as a benchmark for the second-generation compounds .

p53 Activation NF-kappaB Inhibition EC50

Broad-Spectrum Cytotoxicity vs. Pediatric Cancer Cell Panel: A Cross-Study Analysis

In a standardized panel of pediatric cancer cell lines from the Pediatric Preclinical Testing Program (PPTP), CBL0137 demonstrated consistent and potent cytotoxicity [1]. The observed median IC50 provides a robust, cross-study comparable benchmark for its activity against a diverse set of childhood cancers.

Pediatric Oncology IC50 Preclinical Testing

Overcoming Temozolomide Resistance in Glioblastoma: Direct In Vivo Comparison

CBL0137 is efficacious in preclinical orthotopic models of glioblastoma (GBM) that are resistant to the standard-of-care chemotherapy, temozolomide (TMZ) [1]. This is a critical differentiator, as TMZ resistance is a major clinical challenge in GBM treatment. The study showed that CBL0137 significantly increased survival in both TMZ-responsive and TMZ-resistant models.

Glioblastoma Temozolomide Resistance Orthotopic Model

Synergy with Panobinostat in KMT2A-Rearranged Leukemia: A Defined Combination Index

The combination of CBL0137 with the histone deacetylase (HDAC) inhibitor panobinostat demonstrates synergistic cell killing in models of KMT2A-rearranged leukemia [1]. The study provides a quantitative measure of this synergy, which significantly delays disease progression and extends survival compared to either monotherapy alone.

Leukemia KMT2A Rearrangement Synergy

Intra-Arterial Regional Therapy: Preclinical Efficacy Comparison with Melphalan

In preclinical models of extremity melanoma and sarcoma, intra-arterial (IA) administration of CBL0137 shows similar anti-tumor efficacy to melphalan, the standard chemotherapeutic agent used in isolated limb perfusion (ILP) [1]. This positions CBL0137 as a potential alternative for regional therapy.

Melanoma Sarcoma Regional Perfusion

Potentiation of Radiation Therapy in Glioblastoma: Superior In Vitro and In Vivo Efficacy

CBL0137 acts as a radiosensitizer in glioblastoma models, with the combination of CBL0137 and radiation being superior to either monotherapy [1]. The study determined an optimal dosing schedule where CBL0137, by inhibiting DNA damage repair, increases the effectiveness of radiation.

Glioblastoma Radiosensitization DNA Repair

CBL0137 (1197996-80-7) Targeted Application Scenarios for Research and Procurement


Preclinical Development of Therapies for Temozolomide-Resistant Glioblastoma

Procure CBL0137 for use as a positive control or lead compound in studies aiming to overcome TMZ resistance in GBM. Its demonstrated in vivo efficacy in TMZ-resistant orthotopic models [1] makes it an essential tool for validating new therapeutic strategies and benchmarking novel drug candidates in this challenging indication.

Investigating Synergistic Combination Regimens in KMT2A-Rearranged Leukemia

CBL0137 is a critical component for research programs focused on combination therapies for high-risk KMT2A-rearranged leukemias. Its documented synergy with HDAC inhibitors like panobinostat [1] provides a strong rationale for its inclusion in pre-clinical studies aimed at developing more effective treatments for this poor-prognosis patient population.

Radiosensitization Studies in Glioblastoma Models

CBL0137 should be procured for research exploring novel radiosensitization approaches in GBM. The finding that CBL0137 potentiates the effects of radiation, with an optimized pre-treatment schedule [1], positions it as a valuable chemical probe for dissecting DNA damage repair pathways and improving the efficacy of radiotherapy.

Development of Next-Generation Regional Perfusion Therapies for Melanoma and Sarcoma

CBL0137 serves as a key reagent for developing and validating improved regional therapy protocols. Its preclinical efficacy, which is comparable to the standard-of-care melphalan but may offer logistical advantages [1], supports its use in studies aimed at optimizing intra-arterial drug delivery and expanding patient eligibility for limb-sparing treatments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBL0137

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.